molecular formula C17H21ClN2O B12787569 (+-)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride CAS No. 86640-28-0

(+-)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride

Cat. No.: B12787569
CAS No.: 86640-28-0
M. Wt: 304.8 g/mol
InChI Key: WWWDCUKECFKDOV-UHFFFAOYSA-N
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Description

(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride is a chemical compound with a complex structure that belongs to the class of dibenzoxazepines

Chemical Reactions Analysis

Types of Reactions

(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly by affecting the release and uptake of neurotransmitters in the brain . This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Similar Compounds

    Dibenz(b,f)(1,4)oxazepine: Another member of the dibenzoxazepine family with similar structural features.

    Dibenz(b,e)(1,4)oxazepine: A closely related compound with slight variations in its chemical structure.

Uniqueness

(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group

Properties

CAS No.

86640-28-0

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

2-(6,11-dihydrobenzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C17H20N2O.ClH/c1-19(2)12-11-16-13-7-3-4-8-14(13)18-15-9-5-6-10-17(15)20-16;/h3-10,16,18H,11-12H2,1-2H3;1H

InChI Key

WWWDCUKECFKDOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1C2=CC=CC=C2NC3=CC=CC=C3O1.Cl

Origin of Product

United States

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